molecular formula C12H17N B13524283 2-Cyclobutyl-2-phenylethan-1-amine

2-Cyclobutyl-2-phenylethan-1-amine

Cat. No.: B13524283
M. Wt: 175.27 g/mol
InChI Key: RMOURVVMAJAXGD-UHFFFAOYSA-N
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Description

2-Cyclobutyl-2-phenylethan-1-amine is an organic compound with the molecular formula C12H17N It is characterized by a cyclobutyl group attached to a phenylethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutyl-2-phenylethan-1-amine typically involves the following steps:

    Cyclobutylation: The introduction of a cyclobutyl group to the phenylethanamine backbone can be achieved through a Grignard reaction. This involves the reaction of cyclobutylmagnesium bromide with phenylethanamine under anhydrous conditions.

    Amine Protection: The amine group is often protected using a suitable protecting group such as a Boc (tert-butoxycarbonyl) group to prevent unwanted side reactions.

    Cyclobutylation Reaction: The protected amine is then subjected to a cyclobutylation reaction using cyclobutyl bromide in the presence of a base such as sodium hydride.

    Deprotection: The final step involves the removal of the protecting group to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutyl-2-phenylethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or secondary amines.

    Substitution: Various substituted amines.

Scientific Research Applications

2-Cyclobutyl-2-phenylethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Cyclobutyl-2-phenylethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Phenylethylamine: A structurally similar compound with a phenylethanamine backbone but lacking the cyclobutyl group.

    Cyclobutylamine: Contains a cyclobutyl group but lacks the phenylethanamine structure.

Uniqueness

2-Cyclobutyl-2-phenylethan-1-amine is unique due to the presence of both the cyclobutyl and phenylethanamine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

2-cyclobutyl-2-phenylethanamine

InChI

InChI=1S/C12H17N/c13-9-12(11-7-4-8-11)10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,13H2

InChI Key

RMOURVVMAJAXGD-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(CN)C2=CC=CC=C2

Origin of Product

United States

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